3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-5-9(12)11-7(2)8(6)3-4-10(13)14/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGOPSXHKVHFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649290 | |
| Record name | 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-13-2 | |
| Record name | 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid typically involves the condensation of 2,4-dimethyl-3-oxopentanoic acid with an appropriate amine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups and the keto group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
5-Cyano Derivative
The compound 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid (CAS: sc-344470) introduces a cyano group at position 5 of the pyridine ring. This modification increases molecular weight to 227.22 g/mol (calculated from C₁₁H₁₁N₂O₃) and likely enhances electrophilicity due to the electron-withdrawing cyano group. Such changes may alter binding affinity in biological systems, though specific data are unavailable .
Aminomethyl-Propanamide Derivative
The derivative 3-[5-(aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide (CAS: 923106-61-0) replaces the carboxylic acid with a propanamide group and adds an aminomethyl substituent.
Heterocyclic Variants: Pyridine vs. Pyrimidine
Pyrimidine-Based Analog
3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid (CAS: 21506-68-3) substitutes the pyridine ring with a pyrimidine system. The phenyl group at position 2 and methyl at position 4 create a bulkier structure (C₁₄H₁₄N₂O₃, MW: 258.27 g/mol).
Functional Group Variations: Esters vs. Carboxylic Acids
Methylthio-Propanoic Acid Esters
In pineapple volatiles, 3-(methylthio)propanoic acid methyl ester (CAS: Not provided) and its ethyl ester demonstrate significantly higher concentrations (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). These esters are more volatile than carboxylic acids, contributing to flavor profiles. The sulfur-containing side chain enhances aroma potency, contrasting with the target compound’s non-volatile nature .
Ethyl 3-Oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
This esterified derivative (CAS: Not provided) incorporates a quinoxaline ring and phenyl group, resulting in a molecular weight of 336.34 g/mol (C₁₉H₁₆N₂O₄).
Antimicrobial Activity
Chlorinated phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS: Not provided), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .
Comparative Data Table
Biological Activity
3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid (CAS Number: 1119453-13-2) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- Structure : The compound features a dihydropyridine ring with a propanoic acid side chain, which may influence its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some evidence points toward its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : The compound has been evaluated for its effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain tumor cells, indicating potential as an antitumor agent.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and tumor growth.
- Modulation of Cell Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant effects | Showed significant reduction in reactive oxygen species (ROS) levels in treated cells. |
| Study 2 | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Study 3 | Investigate antitumor effects | Inhibited proliferation of breast cancer cell lines with IC50 values ranging from 20 to 40 µM. |
In Vitro Studies
In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile that could be advantageous for therapeutic applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid, and what key reagents/conditions are required?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Cyclization of substituted pyridine precursors using acid or base catalysis to form the dihydropyridinone core.
- Step 2 : Alkylation or conjugate addition to introduce the propanoic acid moiety. Reagents like malonic acid derivatives or acrylates are often employed under anhydrous conditions (e.g., THF or DMF as solvents, with catalysts like DBU) .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methyl groups at C2/C4, keto-enol tautomerism at C6) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNO, MW 195.22) and rule out side products .
- Infrared (IR) Spectroscopy : Detect characteristic carbonyl stretches (~1700 cm for the keto group) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Store sealed under inert gas (argon) at 2–8°C to prevent hydrolysis of the dihydropyridinone ring .
- Handling : Avoid prolonged exposure to moisture or light. Solubility in DMSO (1–2 mg/mL) and ethanol (2 mg/mL) allows for stock solutions, but aqueous buffers should be prepared fresh to avoid degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Validation : Use HPLC with UV/Vis or ELSD detectors to confirm purity. Contaminants like unreacted precursors (e.g., malonic acid) may skew bioassay results .
- Tautomerism Analysis : Employ -NMR in DMSO-d to assess keto-enol equilibrium, which may influence receptor binding .
- Solvent Effects : Compare activity in polar (e.g., PBS) vs. non-polar (e.g., DMSO) solvents, as aggregation in aqueous media can reduce apparent potency .
Q. What strategies are recommended for optimizing the compound’s solubility in physiological buffers for in vivo studies?
- Methodological Answer :
- pH Adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid group (pKa ~4.5), enhancing water solubility .
- Co-solvents : Blend with cyclodextrins (10–20% w/v) or PEG-400 to improve bioavailability without inducing toxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–200 nm) via emulsion-solvent evaporation to enhance delivery .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses against target enzymes (e.g., cyclooxygenase-2). Focus on modifying the propanoic acid side chain to optimize hydrogen bonding .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with activity data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
